molecular formula C16H19N5O3 B2884276 N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946310-79-8

N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2884276
CAS No.: 946310-79-8
M. Wt: 329.36
InChI Key: VOIXCJZQAYFGKV-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core. Its structure includes a p-tolyl (4-methylphenyl) substituent at the 8-position and a 3-hydroxypropyl carboxamide group at the 3-position. The synthetic pathway for related imidazo-triazine derivatives typically involves diazotization, cyclization, and subsequent functionalization of intermediates, as exemplified in for structurally similar tetrazine-carboxamides .

Properties

IUPAC Name

N-(3-hydroxypropyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-11-3-5-12(6-4-11)20-8-9-21-15(24)13(18-19-16(20)21)14(23)17-7-2-10-22/h3-6,22H,2,7-10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIXCJZQAYFGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[2,1-c][1,2,4]triazine ring system.

    Introduction of the p-Tolyl Group: The p-tolyl group is introduced through a substitution reaction, often using a halogenated aromatic compound and a suitable base.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group is attached via an alkylation reaction, typically using a hydroxypropyl halide and a strong base.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include batch and continuous flow synthesis, utilizing automated reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the oxo moiety can be reduced to form alcohols.

    Substitution: The aromatic p-tolyl group can undergo electrophilic aromatic substitution reactions.

    Amidation: The carboxamide group can participate in further amidation reactions to form more complex derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

    Amidation: Coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, substituted aromatic compounds, and more complex amides.

Scientific Research Applications

N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: It can interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Structure 8-Position Substituent 3-Position Substituent Key Functional Groups
N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (Target) Imidazo[2,1-c][1,2,4]triazine p-Tolyl (4-methylphenyl) N-(3-hydroxypropyl) carboxamide Hydroxypropyl, carbonyl, methyl
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide Imidazo[2,1-c][1,2,4]triazine 4-Fluorophenyl N-(3-isopropoxypropyl) carboxamide Isopropoxypropyl, fluorophenyl
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 4-Nitrophenyl Phenethyl, cyano, dicarboxylate Nitrophenyl, ester, cyano

Key Observations:

Core Heterocycle: The target compound and the fluorophenyl analog () share the imidazo[2,1-c][1,2,4]triazine core, while the pyridine derivative () features an imidazo[1,2-a]pyridine scaffold.

8-Position Substituents: The p-tolyl group in the target compound provides moderate lipophilicity and steric bulk due to the methyl group.

3-Position Functionalization :

  • The 3-hydroxypropyl chain in the target compound increases hydrophilicity, favoring aqueous solubility and reducing plasma protein binding.
  • The 3-isopropoxypropyl group () introduces ether functionality, balancing lipophilicity and steric hindrance, which may influence membrane permeability .

Physicochemical and Pharmacological Implications

  • Lipophilicity : The p-tolyl group (logP ~2.5 estimated) in the target compound is less polar than the 4-fluorophenyl analog (logP ~2.8), suggesting differences in membrane penetration and CNS bioavailability.
  • Metabolic Stability : Fluorine substitution () may reduce oxidative metabolism, extending half-life, whereas the hydroxypropyl group (target) could increase susceptibility to glucuronidation .

Biological Activity

N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS Number: 946310-79-8) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₉N₅O₃
  • Molecular Weight : 329.35 g/mol
  • Structure : The compound features a complex imidazo[2,1-c][1,2,4]triazine core with a hydroxylpropyl side chain and a p-tolyl group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been suggested that similar compounds in its class may act as inhibitors of key enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : The structural characteristics allow for potential interactions with receptors involved in cell signaling pathways.

Anti-inflammatory Activity

Compounds structurally related to this compound have shown promise in reducing inflammation through inhibition of tumor necrosis factor-alpha (TNF-alpha) and other pro-inflammatory cytokines. Studies suggest that the anti-inflammatory effects may be mediated through modulation of signaling pathways associated with cytokine production .

Antioxidant Properties

The antioxidant capacity of similar triazine derivatives has been explored through various assays. These compounds have been shown to scavenge free radicals effectively and protect cellular components from oxidative damage. This suggests a potential for this compound to contribute to cellular protection mechanisms .

In Vitro Studies

In vitro studies have evaluated the biological activity of related compounds using various cell lines. For instance:

  • Cell Proliferation Assays : Compounds were tested for their effects on cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia), showing promising results in inhibiting cell proliferation.
CompoundCell LineIC50 (µM)
Compound AMCF-70.42
Compound BHL-600.35

Molecular Docking Studies

Molecular docking simulations have been utilized to predict the binding affinity of this compound to various proteins involved in disease pathways. These studies indicate favorable interactions with target enzymes and receptors critical for therapeutic effects .

Q & A

Q. Basic

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 1, 3, 7 days).
  • Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics. Hydrolysis of the carboxamide group is pH-sensitive, with maximum stability near pH 7 .
  • Solid-state stability : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions under humidity stress.

How can researchers resolve discrepancies in reported spectral data (e.g., NMR chemical shifts) across studies?

Advanced
Discrepancies may arise from solvent effects, impurities, or tautomerism. Mitigation strategies:

  • Standardized conditions : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) and internal standards (e.g., TMS).
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., methoxybenzyl derivatives or ethyl carboxylate analogs ).
  • Advanced NMR techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the triazine and imidazole regions.

What advanced electrochemical methods are suitable for quantifying this compound in biological matrices?

Q. Advanced

  • Screen-printed carbon electrodes (SPCEs) modified with carbon nanofibers (CNFs) enable sensitive detection via square-wave voltammetry (SWV). Calibration curves are linear in ranges of 2.0×10⁻⁹–1.0×10⁻⁶ M, with detection limits <1 nM .
  • Validation : Cross-check results with LC-MS/MS using a C18 column and mobile phase (acetonitrile:0.1% formic acid) for high specificity.

How can molecular docking studies predict interactions between this compound and biological targets like kinases or GPCRs?

Q. Advanced

  • Target selection : Prioritize kinases (e.g., GSK-3β) based on structural similarity to triazolo-pyrazine inhibitors .
  • Docking protocols : Use AutoDock Vina with Lamarckian genetic algorithms. Set grid boxes to encompass active sites (e.g., ATP-binding pocket for kinases).
  • Validation : Compare docking scores (ΔG) with known inhibitors and validate via mutagenesis (e.g., alanine scanning of key residues) .

What strategies are effective for optimizing the compound’s bioavailability through substituent modification?

Q. Advanced

  • Structure-activity relationship (SAR) studies :
    • Replace the hydroxypropyl group with PEGylated chains to enhance solubility.
    • Introduce electron-withdrawing groups (e.g., -CF3) on the p-tolyl ring to improve metabolic stability.
  • Prodrug design : Esterify the hydroxyl group to increase membrane permeability, with enzymatic cleavage in vivo .

How can contradictory biological activity data from in vitro vs. in vivo studies be systematically analyzed?

Q. Advanced

  • Pharmacokinetic profiling : Measure plasma protein binding, metabolic clearance (using liver microsomes), and tissue distribution.
  • Mechanistic studies : Use CRISPR-edited cell lines to isolate target-specific effects from off-target interactions.
  • Meta-analysis : Apply statistical tools (e.g., Forest plots) to compare efficacy metrics across studies, adjusting for dosing regimens and model systems .

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